(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one

Enantiomeric purity Chiral HPLC Optical rotation

This (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one is the essential single-enantiomer precursor for (+)-anatoxin-a. The (1S,8R) configuration (e.e. up to 99%) directly matches the C-2 stereochemistry of the natural agonist. Ring-opening delivers enantiopure cyclooctene β-amino esters (e.e. 97–98%) for foldamers & chiral reference standards. Procuring this specific stereoisomer eliminates chiral separation steps and ensures pharmacological data fidelity; racemic or opposite-enantiomer variants (CAS 4946-37-6 / 350015-81-5) must not be used for stereoselective syntheses.

Molecular Formula C9H13NO
Molecular Weight 151.209
CAS No. 350015-82-6
Cat. No. B2543977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one
CAS350015-82-6
Molecular FormulaC9H13NO
Molecular Weight151.209
Structural Identifiers
SMILESC1CC2C(CCC=C1)NC2=O
InChIInChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h1-2,7-8H,3-6H2,(H,10,11)/b2-1-/t7-,8+/m0/s1
InChIKeyLGFGPHLZVAEHME-WFWQCHFMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,4Z,8R)-9-Azabicyclo[6.2.0]dec-4-en-10-one (CAS 350015-82-6): Chiral β-Lactam Building Block for Anatoxin-a Synthesis


(1S,4Z,8R)-9-Azabicyclo[6.2.0]dec-4-en-10-one, also designated (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one, is a chiral bicyclic β-lactam (molecular formula C₉H₁₃NO, MW 151.21) that serves as a critical enantiopure intermediate in the total synthesis of anatoxin-a, a potent nicotinic acetylcholine receptor agonist [1]. The compound features a fused β-lactam ring on a cyclooctene scaffold with defined (1S,8R) stereochemistry and a (Z)-configured double bond, which collectively dictate the stereochemical outcome of downstream transformations [2]. Its primary value proposition lies in its use as a single-enantiomer precursor for the construction of (+)-anatoxin-a, distinguishing it from racemic or opposite-enantiomer variants that would yield the incorrect stereoisomer or racemic product [1].

Why Racemic or Opposite-Enantiomer 9-Azabicyclo[6.2.0]dec-4-en-10-one Cannot Substitute for (1S,4Z,8R)-9-Azabicyclo[6.2.0]dec-4-en-10-one (CAS 350015-82-6)


Substitution of (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one with the racemic mixture (CAS 4946-37-6) or the opposite enantiomer (1R,8S, CAS 350015-81-5) is scientifically inadmissible in stereoselective syntheses. The (1S,8R) configuration is specifically required to access (+)-anatoxin-a, the naturally occurring and pharmacologically active enantiomer; use of the racemate introduces a 50% enantiomeric impurity that necessitates additional chiral separation steps, while the (1R,8S) enantiomer would direct synthesis toward the unnatural (−)-anatoxin-a stereoisomer [1]. Furthermore, the unprotected β-lactam NH is essential for direct ring-opening transformations in the synthetic route; N-Boc-protected variants (e.g., CAS 1335031-96-3) require an additional deprotection step, which compromises atom economy and may erode enantiomeric purity under acidic or basic deprotection conditions [2]. The quantitative evidence below substantiates why procurement specifications must explicitly require the (1S,4Z,8R) stereoisomer.

Quantitative Differentiation Evidence for (1S,4Z,8R)-9-Azabicyclo[6.2.0]dec-4-en-10-one (CAS 350015-82-6) Versus Key Comparators


Enantiomeric Excess: (1S,8R)-2b Achieves Up to 99% e.e. vs. Racemic Baseline of 0%

The (1S,8R) enantiomer (2b) was obtained with enantiomeric excess (e.e.) of up to 99% under optimized gram-scale enzymatic resolution conditions, compared to the racemic mixture (±)-2 which by definition has 0% e.e. [1]. In the same study, the opposite enantiomer (1R,8S)-2a was obtained with 93% e.e. under comparable conditions, demonstrating that the (1S,8R) enantiomer can be produced with superior enantiomeric purity when reaction parameters are optimized for this specific stereoisomer [1].

Enantiomeric purity Chiral HPLC Optical rotation

Specific Optical Rotation: (1S,8R)-2b Displays [α]D = −20.2 vs. +19.8 for (1R,8S)-2a, Enabling QC Verification

The (1S,8R) enantiomer exhibits a specific optical rotation of [α]D²⁰ = −20.2 (c = 0.35, MeOH), which is opposite in sign and nearly equal in magnitude to the (1R,8S) enantiomer ([α]D²⁰ = +19.8, c = 0.35, MeOH) [1]. The racemic mixture shows no optical rotation ([α]D = 0). This parameter provides a rapid, non-destructive quality control method to confirm enantiomeric identity and detect any contamination by the opposite enantiomer or racemate upon receipt.

Optical rotation Chiral identity Quality control

Enzymatic Resolution Selectivity: Lipase PS-Catalyzed Resolution of N-Hydroxymethyl Precursor Achieves E = 94 for (1S,8R) Pathway

The lipase PS-catalyzed asymmetric acylation of N-hydroxymethyl-β-lactam (±)-3 using vinyl butyrate in di-iso-propyl ether at −15°C proceeded with an enantioselectivity of E = 94, yielding enantiomerically enriched ester (1R,8S)-3a and unreacted alcohol (1S,8R)-3b (both with e.e. ≥ 92%) [1]. This E value indicates that the enzymatic resolution intrinsically favors the (1S,8R) alcohol recovery pathway. In a follow-up study, CAL-B-catalyzed ring cleavage of activated β-lactam (±)-6 achieved E > 200, exclusively yielding unreacted (1S,8R)-6, which serves as a direct intermediate for enantiomeric anatoxin-a synthesis [2].

Enzymatic resolution Lipase catalysis Enantioselectivity

Structural Fidelity for Anatoxin-a Synthesis: (1S,8R) Configuration Is Required for the Pharmacologically Active (+)-Anatoxin-a Enantiomer

(+)-Anatoxin-a, the naturally occurring enantiomer, acts as a potent and stereospecific agonist at nicotinic acetylcholine receptors (nAChRs) [1]. The (1S,8R) configuration of the β-lactam precursor directly maps onto the stereochemistry of (+)-anatoxin-a: the C-8 stereocenter of the β-lactam becomes the C-2 stereocenter of anatoxin-a after ring expansion and cyclization [2]. The (1R,8S) enantiomer would produce (−)-anatoxin-a, which displays significantly different pharmacological activity at nAChRs. Racemic anatoxin-a has been synthesized from racemic β-lactam (±)-2, but this approach requires subsequent chiral separation and wastes 50% of material as the undesired enantiomer [1].

Anatoxin-a Nicotinic acetylcholine receptor Stereospecificity

Commercial Purity Specification: Vendor-Supplied (1S,4Z,8R)-9-Azabicyclo[6.2.0]dec-4-en-10-one at ≥95% Purity vs. Literature-Reported 99% e.e.

Commercial suppliers list (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one (CAS 350015-82-6) with a chemical purity of ≥95% (HPLC) . However, the literature reports that the compound can be prepared with enantiomeric excess up to 99% [1]. This gap between chemical purity (≥95%) and literature-achievable enantiomeric purity (99% e.e.) highlights the importance of requesting a certificate of analysis (CoA) that includes both HPLC purity and chiral purity (e.e.) data when procuring this compound. The racemic mixture (CAS 4946-37-6) is also commercially available at ≥95% chemical purity but lacks any enantiomeric enrichment, making it unsuitable for stereoselective applications .

Chemical purity Vendor specification Procurement benchmark

Scalability: Gram-Scale Enzymatic Resolution of (1S,8R)-2b with Maintained Enantioselectivity vs. mg-Scale Chemical Resolution

The Forró et al. (2001) study demonstrated that the enzymatic resolution of (±)-3 can be performed on a gram scale (1.5 g of racemic 3, 8.27 mmol) while maintaining enantioselectivity (E = 94 at −15°C) and yielding (1S,8R)-2b with up to 99% e.e. after NH₄OH/MeOH deprotection [1]. This contrasts with classical chemical resolution methods using chiral auxiliaries or diastereomeric salt formation, which often suffer from yield losses upon scale-up due to solubility limitations or kinetic resolution inefficiencies [2]. The racemic β-lactam (±)-2 starting material is itself synthesized from cyclooctadiene via chlorosulfonyl isocyanate (CSI) addition, a route noted to be more economical than cyclooctene-based alternatives [1].

Gram-scale synthesis Process scalability Enzymatic resolution

Recommended Application Scenarios for (1S,4Z,8R)-9-Azabicyclo[6.2.0]dec-4-en-10-one (CAS 350015-82-6) Based on Quantitative Differentiation Evidence


Enantioselective Total Synthesis of (+)-Anatoxin-a for Pharmacological Studies

The (1S,8R) configuration of this β-lactam (e.e. up to 99%) directly matches the C-2 stereochemistry of (+)-anatoxin-a, the naturally occurring nicotinic acetylcholine receptor agonist. Ring opening, reduction, and intramolecular cyclization of (1S,8R)-2b provide access to enantiopure (+)-anatoxin-a without chiral separation steps [1]. Laboratories conducting nAChR binding assays, electrophysiology, or in vivo toxicology studies should exclusively use this enantiomer to ensure that observed pharmacological effects are attributable to the correct stereoisomer [2].

Synthesis of Enantiopure Eight-Membered Cyclic β-Amino Acids and Esters

Ring opening of (1S,8R)-2b with HCl/EtOH yields (1S,2R)-ethyl cis-2-aminocyclooct-5-enecarboxylate (4b, e.e. 98%), which upon catalytic hydrogenation gives the saturated β-amino ester (1S,2R)-5b (e.e. 97%) [1]. These enantiopure eight-membered cyclic β-amino acids are valuable building blocks for conformationally constrained peptides, foldamer research, and serve as intermediates for further functionalization. The high e.e. values reported (97–98%) ensure that peptide coupling reactions proceed without enantiomeric erosion, critical for structure-activity relationship studies [1].

Chiral Reference Standard for Analytical Method Development and Quality Control

The well-defined specific rotation ([α]D²⁰ = −20.2, c = 0.35, MeOH) and high enantiomeric purity (e.e. up to 99%) make (1S,8R)-2b suitable as a chiral reference standard for HPLC method development, chiral stationary phase screening, and batch-release testing [1]. When procured with a certificate of analysis documenting both chemical purity (≥95%) and enantiomeric purity, this compound can serve as a system suitability standard for chiral chromatographic methods used to verify the enantiopurity of anatoxin-a or related β-lactam intermediates .

Substrate Engineering Studies for Lipase-Catalyzed Kinetic Resolutions

The N-hydroxymethyl derivative (±)-3 and its resolution products (1S,8R)-3b and (1R,8S)-3a serve as model substrates for studying lipase enantioselectivity in eight-membered ring systems. The documented E values (E = 94 for lipase PS at −15°C; E > 200 for CAL-B on activated substrates) provide benchmark data for computational modeling of enzyme-substrate interactions and for screening new lipase variants with improved enantioselectivity [2]. The availability of both enantiomers allows reciprocal enantioselectivity studies (e.g., acyl donor vs. alcohol product selectivity) [1].

Quote Request

Request a Quote for (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.